molecular formula C4H5ClO2 B1590573 3-Oxobutanoyl chloride CAS No. 39098-85-6

3-Oxobutanoyl chloride

Cat. No.: B1590573
CAS No.: 39098-85-6
M. Wt: 120.53 g/mol
InChI Key: AXWKFRWLYPZEFQ-UHFFFAOYSA-N
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Description

3-Oxobutanoyl chloride, also known as 3-oxobutyryl chloride, is an organic compound with the molecular formula C4H5ClO2. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a carbonyl group and an acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxobutanoyl chloride can be synthesized through the reaction of pyruvic acid with thionyl chloride. The reaction typically proceeds as follows:

CH3COCOOH+SOCl2CH3COCOCl+SO2+HCl\text{CH}_3\text{COCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{COCOCl} + \text{SO}_2 + \text{HCl} CH3​COCOOH+SOCl2​→CH3​COCOCl+SO2​+HCl

In this reaction, pyruvic acid (CH3COCOOH) reacts with thionyl chloride (SOCl2) to produce this compound (CH3COCOCl), sulfur dioxide (SO2), and hydrogen chloride (HCl).

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where pyruvic acid is continuously fed into a reaction vessel containing thionyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxobutanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form pyruvic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolyzes in aqueous conditions to form pyruvic acid.

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Pyruvic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Oxobutanoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:

    Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicinal Chemistry: Utilized in the development of new drug candidates by forming key intermediates in the synthesis of active pharmaceutical ingredients.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxobutanoyl chloride involves its reactivity as an acylating agent. It readily reacts with nucleophiles, transferring its acyl group to the nucleophile. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    Acetyl Chloride (CH3COCl): Lacks the additional carbonyl group present in 3-oxobutanoyl chloride.

    Benzoyl Chloride (C6H5COCl): Contains a benzene ring instead of the aliphatic chain found in this compound.

Properties

IUPAC Name

3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-3(6)2-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWKFRWLYPZEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496516
Record name 3-Oxobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39098-85-6
Record name 3-Oxobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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